molecular formula C9H14N2O B1414486 6-(Sec-butyl)-2-methylpyrimidin-4-ol CAS No. 156335-02-3

6-(Sec-butyl)-2-methylpyrimidin-4-ol

Cat. No. B1414486
CAS RN: 156335-02-3
M. Wt: 166.22 g/mol
InChI Key: WXTYYTOYAOZGRH-UHFFFAOYSA-N
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Description

The compound “6-(Sec-butyl)-2-methylpyrimidin-4-ol” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . The “6-(Sec-butyl)-2-methyl” indicates that there is a sec-butyl and a methyl group attached to the pyrimidine ring. The “-4-ol” suggests the presence of a hydroxyl group.


Molecular Structure Analysis

The molecular structure of this compound would be based on the pyrimidine ring, with the sec-butyl group attached at the 6th carbon, a methyl group at the 2nd carbon, and a hydroxyl group at the 4th carbon .


Chemical Reactions Analysis

As for the chemical reactions, pyrimidines can participate in a variety of chemical reactions. The presence of the hydroxyl group might make the compound more reactive .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the functional groups present. The presence of the hydroxyl group might increase the polarity of the compound .

Scientific Research Applications

Synthesis and Structural Analysis

  • Research on the synthesis of arylsulfonylated 2-amino-6-methylpyrimidin derivatives highlights the importance of understanding the structural stability and reactivity of pyrimidin-based compounds. Single-crystal analysis and theoretical calculations provided insights into their stability and potential applications in material science and pharmaceuticals (Ali et al., 2021).

Vibrational Circular Dichroism Studies

  • A study on the vibrational circular dichroism of di-sec-butyl-methylpyridine derivatives demonstrated the influence of substituents on the conformers' stability and provided evidence of intramolecular hydrogen bonding. Such insights are crucial for designing compounds with specific optical and chemical properties (Teodorescu et al., 2014).

Metal Complex Formation

  • Studies on complexes formed between metal ions and agricultural chemicals, including pyrimidin-ol derivatives, indicate the capacity of these compounds to bond with metals through specific groups, suggesting applications in catalysis and environmental chemistry (Dixon & Wells, 1986).

Synthesis and Evaluation in Pharmacology

  • The synthesis of 3-alkylated 3-(4-aminophenyl)piperidine-2,6-diones, where sec-butyl groups play a critical role, showcases the exploration of these compounds in inhibiting estrogen biosynthesis, highlighting their potential application in cancer treatment (Hartmann & Batzl, 1986).

Noncovalent Interactions and Supramolecular Chemistry

  • The synthesis and characterization of O-benzenesulfonylated pyrimidines focus on the role of noncovalent interactions in stabilizing structures, which is fundamental for the development of molecular materials and pharmaceuticals (Ali et al., 2020).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

6-(Sec-butyl)-2-methylpyrimidin-4-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The interaction between this compound and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of genes involved in oxidative stress responses and metabolic pathways . Additionally, this compound can impact cellular metabolism by altering the activity of key metabolic enzymes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. One notable mechanism is its ability to uncouple oxidative phosphorylation by transporting protons through the inner mitochondrial membrane . This action disrupts the proton gradient, leading to decreased ATP production and increased heat generation.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its effectiveness and safety. Studies have shown that this compound remains stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions . Long-term exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as antioxidant activity and metabolic regulation. At high doses, it can cause toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, where a specific dosage range leads to optimal benefits without significant toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it can influence the activity of enzymes involved in the detoxification of reactive oxygen species, thereby modulating oxidative stress responses . Additionally, it may affect the synthesis and degradation of key metabolites, impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its function. This compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it may localize to specific compartments, such as the mitochondria or endoplasmic reticulum, where it exerts its effects . The distribution of this compound within tissues can also influence its overall bioavailability and efficacy.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can interact with mitochondrial enzymes and influence energy production . The precise localization of this compound within cells can determine its specific biochemical and cellular effects.

properties

IUPAC Name

4-butan-2-yl-2-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-4-6(2)8-5-9(12)11-7(3)10-8/h5-6H,4H2,1-3H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXTYYTOYAOZGRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC(=O)NC(=N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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